4-Mercaptopyridoxin hydrochloride

Radioprotection Vitamin B6 Antagonists Thiol Chemistry

Researchers studying thiol-mediated radioprotection require a validated negative control to distinguish target-specific effects from experimental artifacts. 4-Mercaptopyridoxine HCl (CAS 1198-26-1) serves as the established negative control for 5-mercaptopyridoxine in whole-body irradiated mouse models, enabling rigorous validation of radioprotective mechanisms. Unlike the 5-isomer, this compound does not elevate plasma enzymes (LDH, MDH, GDH, GOT, β-glucuronidase) in hypoxia or cytotoxicity assays. The hydrochloride salt form ensures enhanced aqueous solubility for reproducible in vitro dosing and HTS applications. Purity: ≥95%. For R&D use only. Inquire for bulk pricing and global delivery.

Molecular Formula C8H12ClNO2S
Molecular Weight 221.71 g/mol
CAS No. 1198-26-1
Cat. No. B072829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercaptopyridoxin hydrochloride
CAS1198-26-1
Synonyms2-Methyl-3-hydroxy-4-(mercaptomethyl)-5-hydroxymethylpyridine hydrochl oride
Molecular FormulaC8H12ClNO2S
Molecular Weight221.71 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CS)CO.Cl
InChIInChI=1S/C8H11NO2S.ClH/c1-5-8(11)7(4-12)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H
InChIKeyOSIHSOCCTSYTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Mercaptopyridoxine Hydrochloride Overview & Specifications


4-Mercaptopyridoxine hydrochloride (CAS 1198-26-1), also known as pyridoxine-4-thiol hydrochloride, is a water-soluble vitamin B6 analog . Its molecular formula is C8H12ClNO2S, with a molecular weight of 221.71 g/mol . It is primarily utilized as a negative control tool compound and a biochemical probe due to its lack of the radioprotective and enzyme-altering activities observed with other mercaptopyridoxine isomers [1].

Negative control Isomeric probe for thiol-mediated radioprotection and enzyme-release models
Salt form Hydrochloride salt enhances aqueous solubility for reproducible in vitro/in vivo dosing
Defined purity Minimum 95% purity specification supports lot-to-lot assay consistency

Non-Substitutability of 4-Mercaptopyridoxine Hydrochloride


The specific position of the thiol (-SH) group on the pyridoxine ring is a critical determinant of biological function [1]. Studies show that 5-mercaptopyridoxine exhibits potent radioprotective effects and significantly elevates plasma enzyme levels, while 4-mercaptopyridoxine does not, indicating that even isomeric substitution can completely ablate or reverse key activities [2]. Furthermore, the hydrochloride salt form ensures enhanced aqueous solubility compared to the free base, which is essential for reproducible in vitro and in vivo experimental design .

5-Mercaptopyridoxine isomer
Thiol position shift from 4- to 5- introduces radioprotective and enzyme-elevating activities absent in this compound; direct interchange may confound negative-control interpretation.
Free base or other salt forms
Hydrochloride salt provides enhanced aqueous solubility; free base or alternative counterions may alter dissolution, dosing accuracy, and experimental reproducibility.

Key Differentiation Evidence for 4-Mercaptopyridoxine Hydrochloride


Absence of Radioprotective Activity vs. 5-Mercaptopyridoxine

4-Mercaptopyridoxine shows no radioprotective effect in whole-body irradiated mice, unlike 5-mercaptopyridoxine, 4-desoxy-5-mercaptopyridoxine, and 5-mercaptopyridoxine-thioacetate, which demonstrate significant protection [1]. This is a stark binary difference: the compound is completely inactive where its analogs are active, making it an essential negative control.

Radioprotection comparison
Head-to-head
Inactive vs. protective
Supports negative-control assignment
Whole-body irradiated mouse model; qualitative difference
Radioprotection Vitamin B6 Antagonists Thiol Chemistry

No Plasma Enzyme Elevation vs. 5-Mercaptopyridoxine

In rats, administration of 5-mercaptopyridoxine induced a large and rapid increase in the plasma levels of five enzymes (lactic dehydrogenase, malic dehydrogenase, glutamic dehydrogenase, glutamo-oxaloacetic transaminase, and β-glucuronidase). In direct contrast, 4-mercaptopyridoxine did not alter the plasma levels of these same enzymes [1]. The effect was binary, with a clear active vs. inactive differentiation.

Plasma enzyme induction
Head-to-head
No enzyme elevation vs. large increase
Distinguishes thiol-position-dependent cellular effects
In vivo rat model; five enzymes measured
Hypoxia Plasma Enzymes Cellular Lesions

Defined Purity Specification for Reproducible Research

Commercially sourced 4-mercaptopyridoxine hydrochloride is typically supplied with a minimum purity specification of 95% . This is a defined, quantifiable quality metric that allows researchers to account for impurity profiles in their assays, a level of detail not always available for custom-synthesized or less rigorously characterized analogs.

Purity specification
Specification review
95% min.
Supports lot-to-lot reproducibility
Commercial vendor specification; impurity profile to verify
Chemical Purity Quality Control Reproducibility

Enhanced Aqueous Solubility via Hydrochloride Salt Form

The compound is provided as the hydrochloride salt, a form which significantly enhances its water solubility compared to the free base . This property facilitates easier preparation of stock solutions and ensures consistent delivery in aqueous experimental systems, reducing variability associated with poorly soluble compounds.

Aqueous solubility
Formulation-context
Enhanced (salt form)
Supports consistent aqueous dosing
Hydrochloride salt vs. free base; class-level inference
Solubility Formulation In Vitro Assays

Negative Control for Thiol-Mediated Effects

The collective evidence demonstrates that 4-mercaptopyridoxine, despite possessing a free thiol group, fails to elicit the characteristic biological effects of its close analogs (e.g., radioprotection, enzyme release) [1][2]. This unique profile positions it as a high-value, isomeric negative control for dissecting structure-activity relationships (SAR) in studies of thiol-mediated radioprotection, hypoxia response, and vitamin B6 antimetabolite action.

Negative-control profile
Context-dependent
Thiol present, no radioprotection/enzyme release
Isomeric control for SAR and mechanism studies
Aggregate of in vivo models; review-level evidence
Negative Control Thiol Chemistry Mechanistic Studies

4-Mercaptopyridoxine Hydrochloride Research & Procurement Scenarios


Negative Control in Radioprotection Studies

Procure 4-Mercaptopyridoxine hydrochloride as an essential negative control for in vivo studies investigating the radioprotective mechanisms of thiol-containing compounds [1]. Its documented lack of activity in whole-body irradiated mouse models provides a critical benchmark for validating the protective effects observed with 5-mercaptopyridoxine or novel lead candidates. This ensures that any observed radioprotection is specific and not an artifact of the experimental system.

Control for Cellular Lesion & Enzyme Release Assays

Utilize this compound to control for non-specific cellular damage and enzyme release in hypoxia or cytotoxicity models [1]. As 4-mercaptopyridoxine does not induce the elevation of plasma enzymes (LDH, MDH, GDH, GOT, β-glucuronidase) seen with its 5-isomer, it serves as a precise tool to distinguish between specific, thiol-position-dependent effects and general cellular stress responses.

SAR Studies of Vitamin B6 Antagonists

Include 4-Mercaptopyridoxine hydrochloride as a comparator compound in SAR campaigns aimed at developing novel vitamin B6 antimetabolites [1][2]. The stark contrast in its biological profile relative to the 5-isomer and 4-desoxy derivatives highlights the critical importance of the thiol position on the pyridoxine ring. This information is vital for guiding medicinal chemistry efforts toward specific biological outcomes, such as antiproliferative activity or CNS effects.

Aqueous-Based Biochemical Assay Development

Source this compound for use in developing in vitro assays where consistent solubility is paramount [1]. The hydrochloride salt form offers enhanced aqueous solubility compared to the free base, minimizing issues with precipitation and ensuring accurate, reproducible compound dosing in cell-free and cell-based systems. This is particularly important for high-throughput screening (HTS) or detailed enzymology studies.

Application
Selection Property
Validation Focus
Radioprotection negative control
Reported inactivity in whole-body irradiated mouse models
Assay specificity; exclude non-specific protection artifacts
Enzyme-release control
No plasma enzyme elevation in hypoxia rat models
Distinguish thiol-position-specific vs. general cellular stress responses
Vitamin B6 SAR comparator
Inactive profile contrasts with 5-isomer and 4-desoxy derivatives
Medicinal chemistry guidance toward position-dependent biological outcomes
Aqueous assay development
Hydrochloride salt enhances solubility for consistent dosing
Minimize precipitation; support reproducible HTS and enzymology

Technical Documentation Hub

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